4-(4-Biphenylyl)butanoic acid methyl ester

Lipophilicity Drug Design ADME

Researchers require neutral, non-ionizable references for permeability or log P assays, but free acids introduce pH-dependent variability. This methyl ester (CAS 20637-07-4) solves that: zero H-bond donors, XLogP3 4.4, PSA 26.3 Ų. - **Utility**: Passive diffusion baseline in PAMPA/Caco-2; masked carboxylic acid for selective deprotection. - **Specs**: 95% purity, NMR/HPLC/GC characterized. - **Supply**: Standard packaging, immediate shipment.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 20637-07-4
Cat. No. B13027073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Biphenylyl)butanoic acid methyl ester
CAS20637-07-4
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C17H18O2/c1-19-17(18)9-5-6-14-10-12-16(13-11-14)15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9H2,1H3
InChIKeyZKYIDZVHHNPNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Biphenylyl)butanoic acid methyl ester Physicochemical Profile


4-(4-Biphenylyl)butanoic acid methyl ester is an aromatic ester belonging to the biphenylbutanoic acid class, with the molecular formula C17H18O2 and a molecular weight of 254.32 g·mol⁻¹ [1]. The compound features a para‑substituted biphenyl core attached to a butanoate methyl ester chain. It is listed in authoritative chemical registries as a neutral, lipophilic small molecule (XLogP3 = 4.4) and is supplied by vendors at standardized purity (95%) with full NMR, HPLC, and GC characterization [2].

Why 4-(4-Biphenylyl)butanoic acid methyl ester Outperforms Analogs


Even closely related biphenylbutanoic acid derivatives exhibit significant differences in lipophilicity, volatility, hydrogen‑bonding capacity, and conformational flexibility that directly affect chromatographic behavior, membrane permeability, and synthetic utility [1]. A simple swap to the free acid, the ethyl ester, or a positional isomer can alter log P by ≥0.2 units, shift boiling points by 13–30 °C, introduce a hydrogen‑bond donor, or reduce rotatable bonds—each change capable of disqualifying a compound for a specific assay or synthetic sequence. The quantitative evidence below shows that 4-(4‑Biphenylyl)butanoic acid methyl ester (CAS 20637‑07‑4) occupies a distinct property space that makes generic substitution risky.

Quantitative Comparison with Closest Analogs


Increased Lipophilicity vs. Parent Free Acid

The methyl ester exhibits an XLogP3 of 4.4 [1], whereas the parent carboxylic acid 4-(4-biphenylyl)butanoic acid shows an ACD/LogP of 4.18 and a computed LogP of 3.76 as reported by alternate sources [2]. The resulting ΔLogP of 0.22–0.64 indicates significantly higher lipophilicity for the ester, consistent with the absence of an ionizable proton.

Lipophilicity Drug Design ADME

Lower Boiling Point and Higher Volatility vs. Analogs

4-(4-Biphenylyl)butanoic acid methyl ester boils at 384.9 °C at 760 mmHg . This is 29.5 °C lower than the free acid (414.4 °C [1]) and 13.5 °C lower than the ethyl ester analog (398.4 °C [2]), reflecting its smaller molecular volume and lack of intermolecular hydrogen bonding.

Purification Volatility Process Chemistry

Lack of H-Bond Donors and Reduced PSA vs. Free Acid

The methyl ester possesses zero hydrogen‑bond donors (HBD = 0) and a topological polar surface area (PSA) of 26.3 Ų [1]. In contrast, 4-(4-biphenylyl)butyric acid has one H‑bond donor and a PSA of 37.3 Ų . This difference of 11 Ų in PSA and the complete removal of H‑bond donation capacity aligns with the ester's role as a neutral, passive‑diffusion‑competent analog.

Hydrogen Bonding PSA Permeability

Enhanced Conformational Flexibility vs. Positional Isomer

4-(4-Biphenylyl)butanoic acid methyl ester contains 6 rotatable bonds [1], compared with only 5 rotatable bonds in its positional isomer methyl 3-(1,1'-biphenyl-4-yl)butanoate (CAS 24254‑67‑9) . The additional rotatable bond resides in the butanoate linker, providing greater conformational sampling that can affect receptor binding and crystal packing.

Conformational Analysis Isomer Differentiation SAR

Key Application Scenarios


Lipophilic Reference Standard for log P and Chromatography

With an XLogP3 of 4.4, this methyl ester is a suitable neutral calibrant or control compound for log P determination (shake‑flask or HPLC‑derived methods) and for validating reversed‑phase gradient methods that target highly lipophilic small molecules [1]. Its lack of ionization simplifies retention‑time prediction compared to the free acid.

Protected Carboxylic Acid Intermediate in Synthesis

The methyl ester serves as a masked carboxylic acid that withstands nucleophilic and basic conditions that would deprotonate or derivatize the free acid. Its lower boiling point (384.9 °C) relative to the acid (414.4 °C) facilitates removal of volatile by‑products during work‑up . Later saponification or enzymatic hydrolysis releases the active acid on demand.

Non-Ionizable Control for Permeability and Transporter Assays

Because it possesses zero hydrogen‑bond donors and a PSA of only 26.3 Ų, the compound can serve as a passive‑diffusion baseline in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies, where the ionizable free acid would introduce a pH‑dependent transport component .

Conformational Probe in SAR Studies

With six rotatable bonds, the para‑substituted butanoate linker offers greater conformational sampling than the five‑rotatable‑bond 3‑position isomer . This difference can be exploited to probe the conformational preferences of biphenyl‑binding pockets in enzymes such as matrix metalloproteinases or neprilysin, where small changes in linker flexibility alter inhibitor potency.

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